A Technical Guide to the Synthesis and Properties of Nickel(II) Protoporphyrin IX
A Technical Guide to the Synthesis and Properties of Nickel(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological relevance of Nickel(II) Protoporphyrin IX (Ni(II)-PPIX). This metalloporphyrin is a significant compound in various research fields, including bioinorganic chemistry, drug development, and the study of heme metabolism.
Introduction
Protoporphyrin IX (PPIX) is a naturally occurring porphyrin that serves as a crucial precursor to heme and chlorophyll.[1] The insertion of different metal ions into the porphyrin macrocycle imparts a range of unique chemical and physical properties. Nickel(II) Protoporphyrin IX, in particular, has garnered interest as a stable, diamagnetic analogue of heme and as an inhibitor of heme oxygenase.[2] Its distinct spectral and electrochemical characteristics make it a valuable tool in the study of metalloprotein structure and function.
Synthesis of Nickel(II) Protoporphyrin IX
The synthesis of Ni(II)-PPIX is typically achieved through the insertion of nickel(II) ions into the free-base Protoporphyrin IX macrocycle. A common and effective method involves the use of a nickel(II) salt, such as nickel(II) acetate (B1210297) or nickel(II) chloride, in a suitable solvent system. To enhance the solubility of Protoporphyrin IX in organic solvents, it is often converted to its dimethyl ester derivative (PPIX-DME) prior to metallation. The ester groups can then be hydrolyzed to yield the final Ni(II)-PPIX product.
Experimental Protocol: Synthesis from Protoporphyrin IX Dimethyl Ester
This two-step procedure involves the insertion of nickel into Protoporphyrin IX dimethyl ester, followed by the hydrolysis of the ester groups.
Step 1: Synthesis of Nickel(II) Protoporphyrin IX Dimethyl Ester
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Materials:
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Protoporphyrin IX dimethyl ester (PPIX-DME)
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Nickel(II) acetate tetrahydrate
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Chloroform (B151607) (CHCl₃)
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Methanol (CH₃OH)
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-
Procedure:
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Dissolve Protoporphyrin IX dimethyl ester in chloroform.
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Prepare a saturated solution of nickel(II) acetate tetrahydrate in methanol.
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Add the nickel(II) acetate solution to the PPIX-DME solution.
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Reflux the mixture for 2 hours, monitoring the reaction progress by UV-Vis spectroscopy. The reaction is complete when the characteristic Soret peak of the free-base porphyrin shifts to a shorter wavelength, indicating the formation of the nickel complex.
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After cooling, wash the chloroform solution with water to remove excess nickel salts.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the solid Ni(II)-PPIX-DME.
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Step 2: Hydrolysis of Nickel(II) Protoporphyrin IX Dimethyl Ester
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Materials:
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Nickel(II) Protoporphyrin IX dimethyl ester
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Tetrahydrofuran (THF)
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Potassium hydroxide (B78521) (KOH) solution (e.g., 1 M in methanol/water)
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Hydrochloric acid (HCl) (e.g., 1 M)
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-
Procedure:
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Dissolve the Ni(II)-PPIX-DME in THF.
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Add the potassium hydroxide solution and stir the mixture at room temperature overnight.
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Monitor the hydrolysis by thin-layer chromatography (TLC).
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After completion, neutralize the solution with hydrochloric acid to precipitate the Ni(II)-PPIX.
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Collect the precipitate by filtration, wash with water, and dry under vacuum.
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Purification and Characterization
The synthesized Ni(II)-PPIX can be purified by recrystallization or chromatography.[3] Characterization is typically performed using a combination of spectroscopic techniques:
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UV-Vis Spectroscopy: To confirm the insertion of nickel and the purity of the compound.
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¹H NMR Spectroscopy: To elucidate the structure and confirm the diamagnetic nature of the Ni(II) center.[4][5][6]
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Mass Spectrometry: To verify the molecular weight of the final product.[7][8][9]
Physicochemical Properties
The physicochemical properties of Ni(II)-PPIX are summarized in the tables below. These properties are crucial for its application in various experimental settings.
General and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₂N₄NiO₄ | [10] |
| Molecular Weight | 619.34 g/mol | [10] |
| Appearance | Purple solid | |
| Solubility | Soluble in polar organic solvents like DMSO, THF, and chloroform. | |
| UV-Vis λmax (in DMF) | Soret Band: ~405 nm, Q-Bands: ~527 nm, ~560 nm | [11][12] |
Electrochemical and Magnetic Properties
| Property | Value | Reference |
| Electrochemical Data | Specific redox potentials are dependent on the solvent and electrolyte. | |
| Magnetic Susceptibility | Diamagnetic (low-spin d⁸ Ni(II) in a square planar environment) |
Biological Interactions and Signaling Pathways
Ni(II)-PPIX plays a significant role in biochemical research, primarily through its interaction with enzymes involved in heme metabolism.
Interaction with Ferrochelatase
Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for inserting iron into Protoporphyrin IX.[1] Ni(II)-PPIX acts as an inhibitor of this enzyme. The interaction involves the binding of the metalloporphyrin to the active site, which can induce a distortion in the porphyrin macrocycle.[13] This inhibitory action makes Ni(II)-PPIX a useful tool for studying the mechanism of ferrochelatase and for inducing heme deficiency in cellular models.[14]
Heme Oxygenase Inhibition
Heme oxygenase is responsible for the degradation of heme. Metalloporphyrins, including Ni(II)-PPIX, are known to act as inhibitors of this enzyme.[2] This inhibition can have significant physiological effects, as heme oxygenase and its products (biliverdin, carbon monoxide, and iron) are involved in various cellular processes, including antioxidant defense and signaling.
Experimental and Synthetic Workflows
The overall workflow for the synthesis and characterization of Ni(II)-PPIX, starting from the biosynthesis of Protoporphyrin IX, is depicted below.
Conclusion
This guide has provided a detailed overview of the synthesis and properties of Nickel(II) Protoporphyrin IX. The experimental protocols and tabulated data offer a valuable resource for researchers working with this compound. The diagrams illustrate its key biological interactions and the workflow for its preparation and analysis. The unique characteristics of Ni(II)-PPIX ensure its continued importance in the fields of bioinorganic chemistry, enzymology, and drug development.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 3. Synthesis of new chlorin e6 trimethyl and protoporphyrin IX dimethyl ester derivatives and their photophysical and electrochemical characterizations [pubmed.ncbi.nlm.nih.gov]
- 4. Proton nuclear magnetic resonance and spectrophotometric studies of nickel(II)-iron(II) hybrid hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proton magnetic resonance spectra of porphyrins. Part VI. Complex formation between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass Spectrometric Analysis of the Photobleaching of Protoporphyrin IX Used in Photodynamic Diagnosis and Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Ni(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
